molecular formula C18H16N4O5S3 B2845021 METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 1242994-50-8

METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2845021
CAS No.: 1242994-50-8
M. Wt: 464.53
InChI Key: BXCYHKRNKHTUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a structurally complex small molecule featuring a pyrimidine core substituted with a thiophene sulfonyl group, a sulfanyl acetamido linker, and a methyl benzoate moiety. The sulfanyl acetamido bridge likely contributes to conformational flexibility, and the methyl benzoate ester improves membrane permeability .

Properties

IUPAC Name

methyl 4-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S3/c1-27-17(24)11-4-6-12(7-5-11)21-14(23)10-29-18-20-9-13(16(19)22-18)30(25,26)15-3-2-8-28-15/h2-9H,10H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCYHKRNKHTUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimidine ring, followed by the introduction of the thienylsulfonyl group through sulfonation reactions. The amino group can be introduced via nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The thienylsulfonyl group may play a crucial role in this interaction by forming strong bonds with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several pyrimidine- and thiazole-based derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors
METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE (Target) Pyrimidine Thiophene sulfonyl, sulfanyl acetamido, methyl benzoate ~500 (estimated) ~3.5 3 donors / 10 acceptors
ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE Pyrimidine 4-Fluorobenzoyl, methyl sulfanyl, ethyl carboxylate 443.5 4.6 1 donor / 8 acceptors
Methyl 2-[(3-ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoate Benzene Toluene sulfonamido, ethoxycarbonyl propyl, methyl benzoate ~420 (estimated) ~4.0 1 donor / 7 acceptors
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid Thiazole 4-Ethylphenyl, acetic acid 264.3 2.8 2 donors / 4 acceptors

Key Observations :

  • Lipophilicity : The target’s estimated XLogP3 (~3.5) suggests moderate lipophilicity, intermediate between the more polar thiazole derivative and the highly lipophilic ethyl pyrimidine carboxylate .

Biological Activity

Methyl 4-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfany}acetamido)benzoate, also known by its CAS number 1040679-37-5, is a complex organic compound with significant biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3S3C_{17}H_{16}N_{4}O_{3}S_{3}, with a molecular weight of 420.5 g/mol. The structure incorporates a thiophene ring, a pyrimidine moiety, and a benzoate group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N4O3S3C_{17}H_{16}N_{4}O_{3}S_{3}
Molecular Weight420.5 g/mol
CAS Number1040679-37-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene and pyrimidine derivatives. Specifically, compounds similar to methyl 4-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfany}acetamido)benzoate have shown promising results in inhibiting various cancer cell lines by targeting specific kinases.

  • Kinase Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of FLT3 kinase, which is crucial in certain leukemias. For instance, one study reported an IC50 value of approximately 32.435 μM for related thiophene derivatives against FLT3 .
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects across various cancer cell lines. For example, in vitro studies revealed that certain derivatives led to over 50% reduction in cell viability at concentrations as low as 10 μM .

The proposed mechanisms through which methyl 4-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfany}acetamido)benzoate exerts its effects include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to programmed cell death in malignant cells .
  • Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase activity, which is vital for DNA replication and repair processes in cancer cells .

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds:

  • Study on Thiophene Derivatives : A comprehensive study synthesized various thiophene/pyrimidine derivatives and assessed their biological activities. The results indicated that modifications at specific positions significantly enhanced their anticancer properties .
  • Molecular Modeling : Molecular docking studies revealed that these compounds bind effectively to target kinases, suggesting a well-defined mechanism for their inhibitory action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonation of thiophene, coupling with pyrimidine derivatives, and acetylation of the benzoate ester. Key steps include:

  • Sulfonation of thiophene using chlorosulfonic acid to generate the thiophene-2-sulfonyl group .
  • Formation of the pyrimidine core via cyclization of thiourea derivatives under reflux with acetic anhydride .
  • Coupling the sulfanylacetamido group to the benzoate ester using EDC/HOBt as coupling agents .
  • Optimization requires monitoring reaction progress via TLC or HPLC and adjusting pH/temperature to suppress side reactions (e.g., over-oxidation of sulfanyl groups) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm connectivity of the pyrimidine, thiophene sulfonyl, and benzoate moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What are the common chemical reactions involving the sulfanyl and sulfonyl groups in this compound?

  • Methodological Answer :

  • Oxidation : The sulfanyl (-S-) group can be oxidized to sulfone (-SO₂-) using mCPBA or H₂O₂, altering electronic properties and potential bioactivity .
  • Nucleophilic substitution : The pyrimidine’s amino group can undergo alkylation or acylation to diversify the scaffold .
  • Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid under basic conditions for further derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Perform molecular docking (using AutoDock Vina or Schrödinger) to model interactions between the compound and target enzymes (e.g., dihydrofolate reductase or kinases). Focus on hydrogen bonding with the pyrimidine amino group and π-π stacking with the thiophene sulfonyl moiety .
  • Validate predictions with QSAR studies by correlating substituent modifications (e.g., sulfonyl vs. sulfanyl) with inhibitory activity .

Q. How can contradictory data on synthetic yields be resolved?

  • Methodological Answer :

  • Analyze variables such as solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading. For example, higher yields in DMF may result from improved solubility of intermediates .
  • Use Design of Experiments (DoE) to identify critical factors and optimize conditions systematically .

Q. What in vitro assays are suitable for evaluating this compound’s anticancer activity?

  • Methodological Answer :

  • MTT assay to measure cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values with reference drugs .
  • Apoptosis assays (Annexin V/PI staining) to assess mechanism of action .
  • Enzyme inhibition assays (e.g., thymidylate synthase) to validate computational predictions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by storing the compound at 40°C/75% RH and analyzing degradation via HPLC.
  • Identify degradation products (e.g., hydrolysis of the ester group) using LC-MS .

Q. What spectroscopic techniques can resolve ambiguities in tautomeric forms of the pyrimidine ring?

  • Methodological Answer :

  • ¹⁵N NMR to detect tautomeric shifts in the pyrimidine ring .
  • X-ray crystallography to determine the dominant tautomer in the solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.